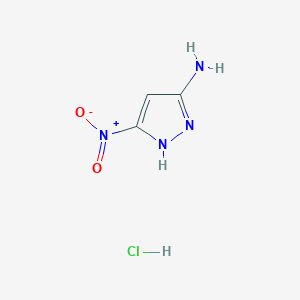

5-nitro-1H-pyrazol-3-amine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-nitro-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2.ClH/c4-2-1-3(6-5-2)7(8)9;/h1H,(H3,4,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXUKDIZZNLTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030018-90-6 | |

| Record name | 5-nitro-1H-pyrazol-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Nitro 1h Pyrazol 3 Amine Hydrochloride and Its Precursors

General Synthetic Routes to Pyrazole (B372694) Derivatives

The construction of the pyrazole ring is a well-established field in organic synthesis, with numerous methods available for its formation. These methods can be broadly categorized into cyclocondensation reactions and multi-component reactions, among others. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole core.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions are the most traditional and widely used methods for synthesizing the pyrazole ring. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. The nature of the 1,3-dielectrophile determines the substitution pattern of the resulting pyrazole.

The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds, such as 1,3-diketones and β-ketoesters, is a classic and straightforward method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. preprints.orgnih.gov This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. preprints.org When unsymmetrical 1,3-dicarbonyl compounds are used with substituted hydrazines, a mixture of regioisomers can be formed. mdpi.com

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1,3-Diketones | Hydrazine derivatives | - | Polysubstituted pyrazoles | Varies | mdpi.com |

| 1,3-Diketones | Aryl hydrochloride hydrazine | Aprotic dipolar solvents | 1,3-Substituted 1-arylpyrazoles | Good | nih.gov |

| Ethyl acetoacetate | Hydrazine hydrate (B1144303) | Taurine, Water, 80°C, 2h | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92 | nih.gov |

The condensation of β-ketonitriles with hydrazines is a highly versatile and common method for the synthesis of 3-aminopyrazoles, which are key precursors for 5-nitro-1H-pyrazol-3-amine. nih.gov The reaction involves the initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. nih.gov This method is particularly efficient for producing a variety of 3-aminopyrazole (B16455) derivatives.

For instance, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile can be synthesized from 3-oxo-3-phenylpropanenitrile. This β-ketonitrile is first reacted with trichloroacetonitrile (B146778) to form an adduct, which then condenses with hydrazine hydrate. The subsequent cyclization under reflux in dioxane yields the desired 3-aminopyrazole derivative in good yields. mdpi.com

| β-Ketonitrile | Hydrazine Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |

| β-Ketonitriles | Hydrazines | - | 5-Aminopyrazoles | Varies | beilstein-journals.org |

| 3-Oxo-3-phenylpropanenitrile derivative | Hydrazine hydrate | Dioxane, reflux | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | 93 | mdpi.com |

| 3-Oxo-3-(4-chlorophenyl)propanenitrile derivative | Hydrazine hydrate | Dioxane, reflux | 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | 95 | mdpi.com |

| β-Ketonitriles | Substituted hydrazine | Et3N, ethanol (B145695), reflux | 3-Sulfonamido-5-aminopyrazoles | Varies | beilstein-journals.org |

Following the synthesis of the 3-aminopyrazole precursor, the nitro group can be introduced. A patent describes a method for the nitration of a similar compound, 3-cyclopropyl-5-amino-1H-pyrazole, which can be adapted for the synthesis of 5-nitro-1H-pyrazol-3-amine. The process involves treating the aminopyrazole with a nitrating agent. google.com Another green approach involves the nitration of 3-aminopyrazole using oxone as the nitrating agent in water, which offers advantages such as operational simplicity and mild conditions. nih.gov The final step to obtain the target compound is the formation of the hydrochloride salt, which can be achieved by treating the aminopyrazole with hydrochloric acid. google.com

β-Enaminones are also valuable precursors for the synthesis of pyrazoles. They react with hydrazine derivatives in a cyclocondensation reaction to form the pyrazole ring. The reaction mechanism involves the nucleophilic attack of the hydrazine on the enaminone system, followed by cyclization and elimination of an amine. This method offers a high degree of regioselectivity in many cases. nih.gov The use of β-enamino diketones allows for the synthesis of highly substituted pyrazoles. organic-chemistry.org

| β-Enaminone | Hydrazine Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |

| Non-symmetrical enaminodicketones | tert-Butylhydrazine | - | Regiospecific pyrazoles | 74-94 | nih.gov |

| Non-symmetrical enaminodicketones | Carboxymethylhydrazine | - | Regiospecific pyrazoles | 74-94 | nih.gov |

| Enaminones | Hydrazines | Water/Ammonium (B1175870) acetate, reflux | Polysubstituted pyrazoles | Good | longdom.org |

The cyclocondensation of α,β-ethylenic ketones (chalcones) with hydrazine derivatives is a well-established method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. nih.gov The initial reaction is a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization to form the pyrazoline ring. Subsequent oxidation, which can sometimes occur in situ, yields the aromatic pyrazole. nih.gov

| α,β-Ethylenic Ketone | Hydrazine Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |

| α,β-Ethylenic ketone | p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole | Good | nih.gov |

| β-Arylchalcones | Hydrazine monohydrate | H2O2, then dehydration | 3,5-Diaryl-1H-pyrazoles | Varies | mdpi.com |

| Chalcones | Hydrazine hydrate | Baker's yeast (Saccharomyces cerevisiae) | 3,5-Diphenyl pyrazolines | Moderate to good | semanticscholar.org |

| α,β-Ethylenic ketones with a leaving group | Hydrazine derivatives | - | Pyrazoles | Varies | mdpi.com |

Multi-component Reactions (MCRs) for Pyrazole Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of pyrazoles, offering advantages in terms of efficiency, atom economy, and diversity of the resulting products. nih.gov These reactions often proceed through a cascade of elementary steps, combining different types of reactions in a one-pot fashion.

For example, a four-component reaction of aldehydes, malononitrile (B47326), a β-ketoester, and hydrazine hydrate can lead to the formation of highly substituted pyrano[2,3-c]pyrazoles in high yields. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aldehydes | Malononitrile | Ethyl acetoacetate | Hydrazine hydrate | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92 | nih.gov |

| Aldehydes | Malononitrile | β-Ketoesters | Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | Varies | longdom.org |

| Enaminones | Aldehydes | Hydrazine dihydrochloride | - | Water, Ammonium acetate | Polysubstituted pyrazoles | Good | longdom.org |

| Alkynes | Nitriles | Titanium imido complexes | - | Oxidative coupling | Multisubstituted pyrazoles | Moderate to good | nih.gov |

Transition-Metal Catalyzed Approaches in Pyrazole Synthesis

Transition-metal catalysis has become an indispensable tool for the synthesis of pyrazoles, offering direct and efficient routes to functionalized derivatives. researchgate.netrsc.org These methods often proceed via C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby providing a more atom-economical approach compared to traditional cross-coupling reactions. researchgate.netrsc.org Various transition metals, including rhodium, nickel, and copper, have been employed to catalyze the formation of the pyrazole ring. organic-chemistry.org

One notable strategy involves the rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which furnishes highly substituted pyrazoles under mild conditions. organic-chemistry.org Another approach utilizes a nickel(0) complex to catalyze the transformation of isoxazoles into pyrazoles in a single step. organic-chemistry.org Copper-catalyzed methods are also prevalent, such as the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives. organic-chemistry.org More recently, the use of transition metal-containing ionic liquids, such as those based on Iron(III), has been explored as an efficient and reusable homogeneous catalyst system for the condensation of 1,3-dicarbonyl compounds with hydrazines. ias.ac.in

Table 1: Examples of Transition-Metal Catalyzed Pyrazole Syntheses

| Catalyst | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Rhodium Complex | Hydrazines + Alkynes | Addition-Cyclization | Mild conditions, yields highly substituted pyrazoles. organic-chemistry.org |

| Nickel(0) Complex | Isoxazoles | Atom-Exchange | One-step transformation to corresponding pyrazoles. organic-chemistry.org |

| Copper Catalyst | β,γ-Unsaturated Hydrazones | Aerobic Oxidative Cyclization | Initiated by hydrazonyl radical formation, involves C=C bond cleavage. organic-chemistry.org |

| [C4mim][FeCl4] (Ionic Liquid) | 1,3-Diketones + Hydrazines | Condensation | Green chemistry approach, catalyst is reusable, room temperature reaction. ias.ac.in |

Photoredox Reaction Methodologies

Visible-light photoredox catalysis has emerged as a powerful and green methodology for pyrazole synthesis, operating under mild reaction conditions. acs.orgorganic-chemistry.org This strategy often utilizes common photocatalysts, such as Ru(bpy)₃(PF₆)₂, to generate reactive intermediates that drive the formation of the pyrazole ring. mdpi.com These reactions can be highly selective and efficient, accommodating a wide range of substrates. organic-chemistry.org

One innovative approach is a relay visible-light photoredox catalysis strategy that enables a formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.org This method involves three successive photoredox cycles with a single photocatalyst to achieve the synthesis of complex pyrazole scaffolds in a step-economical manner. acs.org Another significant application is the aerobic annulation of hydrazines with various Michael acceptors. organic-chemistry.org This process is promoted by visible-light photoredox catalysis and uses air as the terminal oxidant, making it an environmentally benign process. organic-chemistry.org The reaction is proposed to proceed through the oxidation of hydrazine to diazene (B1210634), which then undergoes addition to the Michael acceptor followed by cyclization. organic-chemistry.org

Table 2: Photoredox-Catalyzed Syntheses of Pyrazole Derivatives

| Photocatalyst | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Ru(bpy)₃(PF₆)₂ | Hydrazones + 2-Bromo-1,3-dicarbonyls | Relay [4+1] Annulation | Involves three successive photoredox cycles, step-economical. acs.org |

| Not specified | Hydrazine + Michael Acceptors | Aerobic Annulation | Uses air as the terminal oxidant, proceeds via diazene intermediate, mild conditions. organic-chemistry.org |

| Not specified | α,β-Unsaturated Aldehydes | Photoclick Cycloaddition / Oxidative Deformylation | Uses aldehydes as alkyne synthetic equivalents, involves Norrish type fragmentation. organic-chemistry.org |

Innovative Reaction Types for Pyrazole Moiety Construction

Beyond transition-metal and photoredox catalysis, a variety of other innovative reactions have been developed for constructing the pyrazole ring. These methods often focus on improving efficiency, regioselectivity, and substrate scope. mdpi.com

Multicomponent reactions (MCRs) represent a powerful strategy, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.com For instance, a one-pot, three-component procedure involving substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes provides an efficient route to 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Other novel approaches include [3+2] cycloaddition reactions using unconventional starting materials. The reaction between vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides yields pyrazole derivatives with high regioselectivity under mild conditions. organic-chemistry.org Similarly, a phosphine-free [3+2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles at room temperature. organic-chemistry.org Metal-free catalytic systems are also gaining traction; for example, molecular iodine can mediate the oxidative C-N bond formation required for regioselective pyrazole synthesis. organic-chemistry.orgmdpi.com

Specific Synthesis Approaches for 5-Amino-1H-pyrazoles

The 5-amino-1H-pyrazole scaffold is a critical precursor for the synthesis of 5-nitro-1H-pyrazol-3-amine hydrochloride. The amino group at the 5-position serves as a handle for further functionalization or can direct subsequent reactions. Several classical and effective methods are employed for the synthesis of these vital intermediates. beilstein-journals.orgnih.gov

Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds smoothly and involves a two-step mechanism. Initially, the terminal nitrogen atom of the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. nih.govbeilstein-journals.org This is followed by an intramolecular cyclization, where the other hydrazine nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.govbeilstein-journals.org This method's robustness allows for the synthesis of a vast array of substituted 5-aminopyrazoles by varying both the β-ketonitrile and the hydrazine reactant. nih.gov For instance, β-tosylethylhydrazine has been condensed with β-ketonitriles to afford N-protected 5-aminopyrazoles. psu.edu

Table 3: Synthesis of 5-Aminopyrazoles from β-Ketonitriles

| β-Ketonitrile | Hydrazine | Product | Reference |

|---|---|---|---|

| α-Cyanoacetophenones | Heteroarylhydrazines | 5-Amino-1-heteroarylpyrazoles | nih.govbeilstein-journals.org |

| Trifluoroacetylbenzyl cyanide | Heteroarylhydrazines | 5-Amino-1-heteroaryl-3-trifluoromethylpyrazoles | nih.govbeilstein-journals.org |

| 3-Oxo-3-phenylpropanenitrile | Hydrazine Hydrate | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile* | nih.gov |

| β-Ketonitriles | β-Tosylethylhydrazine | N-TSE-protected 5-aminopyrazoles | psu.edu |

\Note: The product is a 3-aminopyrazole, which is isomeric to the 5-aminopyrazole, but the synthesis route from the β-ketonitrile precursor is relevant.*

Preparation from 3-Aminocrotonitrile

3-Aminocrotonitrile, which exists in tautomeric equilibrium with 3-iminobutyronitrile, serves as a valuable precursor for certain substituted 5-aminopyrazoles. nih.gov The synthesis pathway involves coupling 3-iminobutyronitrile with aromatic diazonium salts to produce 2-arylhydrazono-3-iminobutyronitriles. nih.gov Subsequent treatment of these hydrazone intermediates with hydrazine hydrate in refluxing ethanol affords the corresponding 5-amino-4-arylazo-3-methylpyrazoles in good yields. nih.gov This method provides a route to 5-aminopyrazoles with a specific substitution pattern at the C3 and C4 positions.

Synthesis from α-Cyanoketones

The term α-cyanoketone is synonymous with β-ketonitrile, and as such, the synthetic strategies are identical to those described in section 2.2.1. nih.gov This class of compounds, characterized by a ketone carbonyl group beta to a nitrile group, is central to the most common synthesis of 5-aminopyrazoles. nih.govbeilstein-journals.org For example, the reaction of various α-cyanoacetophenones with different heteroarylhydrazines has been extensively used to prepare a large number of 5-amino-1-heteroarylpyrazoles. beilstein-journals.org Similarly, reacting 3-oxoalkanonitriles (α-cyanoketones) with trichloroacetonitrile and then condensing the product with hydrazines is a method used to produce 3-amino-1H-pyrazole-4-carbonitrile derivatives, which are isomers of the target 5-aminopyrazoles but demonstrate the utility of the α-cyanoketone precursor. nih.govresearchgate.net

Cyclocondensation with 1-Aminocinnamonitriles

The synthesis of 5-amino-3-aryl-1H-pyrazoles can be accomplished through the reaction of substituted phenylhydrazines with 1-aminocinnamonitriles. beilstein-journals.orgnih.gov The 1-aminocinnamonitrile precursors are themselves generated from the base-catalyzed reaction of a benzoylacetonitrile (B15868) and acetonitrile. nih.gov The subsequent reaction involves the phenylhydrazine (B124118) attacking the nitrile, leading to cyclization and the formation of the 5-aminopyrazole ring system. beilstein-journals.orgnih.gov This method provides a direct route to pyrazoles with aryl substitution at the 3-position. nih.gov

Synthesis via Boc Deprotection of α-Hydrazino Acids

An alternative route to 5-aminopyrazoles involves the use of α-hydrazino acids protected with a tert-Butoxycarbonyl (Boc) group. beilstein-journals.orgnih.gov The synthesis begins with the deprotection of the Boc-protected α-hydrazino acid, typically using trifluoroacetic acid (TFA) in a solvent like methylene (B1212753) chloride. beilstein-journals.orgnih.gov The resulting deprotected hydrazine intermediate then undergoes condensation with a β-ketonitrile to form the 5-aminopyrazole structure. beilstein-journals.orgnih.govbeilstein-journals.org This sequence allows for the construction of the pyrazole core from acyclic precursors. beilstein-journals.org

Reaction of 3-Aminothioacrylamide with Hydrazine Hydrochloride

The reaction between 3-aminothioacrylamide and hydrazine hydrochloride has been reported as a method to furnish a 5-aminopyrazole derivative in good yield. beilstein-journals.orgnih.gov This cyclocondensation reaction provides a straightforward pathway to the aminopyrazole scaffold. beilstein-journals.org

| Method (Section) | Key Reactants | General Product | Reference |

|---|---|---|---|

| Cyclocondensation with 1-Aminocinnamonitriles (2.2.4) | Substituted Phenylhydrazine + 1-Aminocinnamonitrile | 5-Amino-3-aryl-1H-pyrazole | beilstein-journals.orgnih.gov |

| Synthesis via Boc Deprotection of α-Hydrazino Acids (2.2.5) | Boc-protected α-Hydrazino acid + β-Ketonitrile | 5-Aminopyrazole | beilstein-journals.orgnih.govbeilstein-journals.org |

| Reaction of 3-Aminothioacrylamide with Hydrazine Hydrochloride (2.2.6) | 3-Aminothioacrylamide + Hydrazine Hydrochloride | 5-Aminopyrazole | beilstein-journals.orgnih.gov |

Strategies for the Introduction of the Nitro Group into Pyrazole Scaffolds

Once the 3-amino-1H-pyrazole precursor is synthesized, the next critical step is the introduction of the nitro group at the C-5 position of the pyrazole ring. This is typically achieved through direct nitration procedures.

Direct Nitration Procedures

Direct nitration is a common and effective method for functionalizing pyrazole rings. semanticscholar.orgresearchgate.net The pyrazole scaffold, being aromatic in nature, is susceptible to electrophilic substitution reactions, including nitration. nih.govrrbdavc.org The success and regioselectivity of the reaction are heavily influenced by the reaction conditions and the nature of the substituents already present on the pyrazole ring. publish.csiro.aucdnsciencepub.com

The direct nitration of pyrazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. scribd.commasterorganicchemistry.com In this reaction, a potent electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich aromatic pyrazole ring. scribd.commasterorganicchemistry.com For an unsubstituted pyrazole, this attack typically occurs at the C-4 position, which is the most electronically favorable site for electrophilic attack. nih.govrrbdavc.orgscribd.com

However, the presence of substituents dramatically influences the position of nitration. An amino group (-NH₂) at the C-3 position is a powerful activating group and acts as an ortho, para-director. Due to the geometry of the pyrazole ring, the position para to the C-3 substituent is the C-5 position. Therefore, the amino group strongly directs the incoming electrophilic nitronium ion to the C-5 position, leading to the formation of 5-nitro-1H-pyrazol-3-amine.

The most common and widely used reagent for electrophilic nitration is a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). semanticscholar.orgmasterorganicchemistry.comrsc.org In this mixture, sulfuric acid acts as a catalyst by protonating the nitric acid. masterorganicchemistry.com This protonated nitric acid then loses a molecule of water to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.comguidechem.com

The 3-amino-1H-pyrazole precursor is dissolved in the strong acid, and the nitrating mixture is added, often at controlled temperatures to manage the exothermic nature of the reaction. rsc.org More potent nitrating systems, such as fuming nitric acid combined with fuming sulfuric acid (oleum), can also be employed to achieve higher yields and drive the reaction to completion. guidechem.comnih.gov The choice of nitrating agent and reaction conditions can be optimized to maximize the yield of the desired 5-nitro product. guidechem.com

| Substrate | Nitrating Agent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | 50°C, 1.5 hours | 4-Nitropyrazole | 85% | guidechem.com |

| 4-Bromo-1-methylpyrazole | Conc. HNO₃ / H₂SO₄ (80%) | Not specified | 1-Methyl-4-nitropyrazole and 4-Bromo-1-methyl-3-nitropyrazole | Ratio dependent on conditions | publish.csiro.au |

| 3-Methyl-1,5-diphenylpyrazole | HNO₃ (1 mole) in H₂SO₄ | 0°C | 3-Methyl-5-(p-nitrophenyl)-1-phenylpyrazole | Not specified | rsc.org |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃ (97-99%) in Acetic Anhydride | 0°C to RT, 4 hours | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | 85% | mdpi.com |

Electrophilic Aromatic Substitution for Nitro Group Incorporation

Investigation of Regioselective Nitration

The nitration of substituted pyrazoles is an electrophilic substitution reaction, and the position of the incoming nitro group is directed by the existing functional groups on the ring. For a precursor such as 3-amino-1H-pyrazole, the amino group (-NH2) is a strongly activating, ortho-para directing group. In the context of the pyrazole ring, this electronic influence directs the electrophilic nitronium ion (NO2+) preferentially to the C5 position, which is electronically analogous to the para position in aniline (B41778). The C4 position would be the other activated site (analogous to ortho), but the C5 position is often favored.

The choice of nitrating agent also plays a crucial role in regioselectivity. Common nitrating systems include:

Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent, generating the highly electrophilic nitronium ion. nih.gov

Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This mixture generates acetyl nitrate, a milder nitrating agent. researchgate.net

Nitric Acid/Trifluoroacetic Anhydride: This system can also be used for direct nitration of various five-membered heterocycles.

Alternative/Green Reagents: In some cases, reagents like oxone have been used for the nitration of aminopyrazoles in aqueous solutions, offering a safer and more environmentally friendly approach. nih.gov

Studies on various pyrazole derivatives confirm that the substituent pattern dictates the outcome of the nitration. For instance, N-methylpyrazole nitrates at the 3-position, while pyrazole itself can yield a 3,4-dinitrated derivative under forceful conditions. The presence of the activating amino group at C3 makes the C5 position the most electron-rich and sterically accessible site for electrophilic attack.

Control of Reaction Temperature and Minimization of Side Reactions

Nitration reactions are notoriously exothermic, and precise temperature control is paramount to ensure both safety and selectivity. nih.gov Failure to manage the reaction temperature can lead to several undesirable side reactions:

Over-nitration: The formation of dinitrated or trinitrated products can occur if the temperature is too high or the reaction time is too long.

Oxidation: The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the degradation of the pyrazole ring or oxidation of the amino group.

Formation of Isomers: Poor temperature control can sometimes reduce the regioselectivity of the reaction, leading to a mixture of nitro-isomers.

Cleavage of Functional Groups: In some substituted pyrazoles, aggressive nitrating conditions can cleave existing functional groups from the ring.

To mitigate these risks, nitration is typically carried out at low temperatures, often between 0°C and 10°C, with slow, controlled addition of the nitrating agent to a solution of the substrate. The use of cooling baths (e.g., ice-salt or dry ice-acetone) is standard practice in batch processing. The inherent danger of thermal runaway in large-scale batch nitrations has driven the development of alternative methodologies. nih.gov

Continuous Flow Nitration Methodologies for Pyrazoles

Continuous flow chemistry, particularly using microreactors, has emerged as a superior technology for managing highly exothermic and potentially hazardous reactions like nitration. The key advantages of this approach include:

Enhanced Safety: The small internal volume of microreactors means that only a tiny amount of reactive material is present at any given moment, drastically reducing the risk of a thermal runaway.

Superior Heat Transfer: Microreactors possess a very high surface-area-to-volume ratio, allowing for extremely efficient heat exchange. This enables precise and instantaneous temperature control, minimizing side reactions.

Improved Selectivity and Yield: The precise control over temperature, residence time, and mixing often leads to higher yields and selectivities compared to batch methods.

Rapid Process Optimization: Reaction parameters can be changed quickly, allowing for faster optimization of reaction conditions.

The nitration of pyrazole derivatives has been successfully demonstrated in continuous flow systems. For example, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate for Sildenafil, has been performed in a microreactor. While specific reports on the continuous flow nitration of 3-amino-1H-pyrazole are not detailed, the principles are directly applicable. The substrate, dissolved in a suitable acid like sulfuric acid, would be continuously mixed with the nitrating agent in a microreactor channel maintained at a precisely controlled low temperature, followed by quenching of the output stream.

| Parameter | Batch Processing | Continuous Flow (Microreactor) |

|---|---|---|

| Safety | Higher risk of thermal runaway due to large volume. | Inherently safer due to small reaction volume. |

| Temperature Control | Difficult to control precisely; potential for local hot spots. | Excellent and immediate control due to high surface-area-to-volume ratio. |

| Selectivity | Lower; increased potential for side products (e.g., over-nitration). | Higher; precise control minimizes side reactions. |

| Scalability | Scaling up can be complex and dangerous. | Easily scalable by running multiple reactors in parallel ("numbering-up"). |

| Reaction Time | Often longer due to slow addition rates for safety. | Significantly shorter residence times (seconds to minutes). |

Conversion from Alternative Functional Groups (e.g., Diazotization/Nitration Sequences)

An alternative to direct electrophilic nitration involves the conversion of an existing functional group, most notably an amino group, into a diazonium salt, which is then displaced by a nitro group. This multi-step process, involving a Sandmeyer-type reaction, can be a valuable strategy when direct nitration is problematic (e.g., due to substrate sensitivity or poor regioselectivity).

The general sequence for a pyrazole substrate would be:

Diazotization: The starting aminopyrazole is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form a pyrazolediazonium salt. organic-chemistry.orgbyjus.com These intermediates are often unstable and are used immediately in the next step. organic-chemistry.org

Nitro-dediazoniation: The diazonium salt solution is then treated with a nitrite source, such as sodium nitrite, in the presence of a copper(I) catalyst. wikipedia.org The copper facilitates the displacement of the diazonium group (N₂) by a nitro group (NO₂), forming the nitropyrazole. wikipedia.orgbyjus.com

This pathway offers a different synthetic approach that can complement direct nitration. For instance, if a pyrazole contains multiple amino groups, one could potentially be selectively diazotized and replaced, offering a level of control that might be difficult to achieve with direct nitration. While this method is well-established for aromatic amines, its application to aminopyrazoles is also documented, making it a plausible, albeit less direct, route to nitrated pyrazoles. rsc.orgresearchgate.net

Specific Synthesis Pathways of this compound

Reported or Proposed Synthetic Routes

The most direct and commonly proposed route for the synthesis of 5-nitro-1H-pyrazol-3-amine is the regioselective nitration of 3-amino-1H-pyrazole.

The reaction proceeds as follows:

Step 1: Nitration. 3-Amino-1H-pyrazole is dissolved in a strong acid, typically concentrated sulfuric acid, which serves to protonate the substrate and act as a solvent. The solution is cooled to a low temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction. A nitrating agent, usually a stoichiometric amount of concentrated nitric acid, is added dropwise while maintaining the low temperature and vigorous stirring. The strongly activating amino group at the C3 position directs the electrophilic nitronium ion (NO₂⁺) to the C5 position of the pyrazole ring.

Step 2: Workup. After the reaction is complete, the mixture is typically quenched by pouring it carefully onto crushed ice. This precipitates the crude 5-nitro-1H-pyrazol-3-amine product, which can then be collected by filtration.

Step 3: Formation of Hydrochloride Salt. The isolated free base is then dissolved in a suitable solvent (e.g., isopropanol (B130326) or ethanol), and concentrated hydrochloric acid or HCl gas is introduced. This protonates the most basic nitrogen atom (typically the exocyclic amino group), leading to the precipitation of this compound as a stable, crystalline salt.

Derivatization from Nitrated Pyrazole Precursors via Amino Group Introduction

A key strategy in the synthesis of aminonitropyrazoles involves the introduction of an amino group onto a pre-existing nitrated pyrazole ring. This derivatization is a crucial step in assembling the target molecule. Research has shown that C-amination of nitroazoles can be achieved using various amination agents. For instance, the amination of 4-nitropyrazole (4-NP) has been accomplished using hydroxylamine-O-sulfonic acid (HOSA) in the presence of a base like potassium carbonate (K2CO3). nih.gov This method facilitates the direct introduction of an amino group onto the pyrazole ring, transforming the nitropyrazole into a nitropyrazol-amine derivative.

The choice of amination agent is critical and can influence the outcome of the reaction. While HOSA is effective for N-amination of electron-rich heterocycles, more potent agents like O-tosylhydroxylamine (THA) may be required for certain substrates. semanticscholar.org Another approach involves the use of 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) for the C-amination of compounds like 3,5-dinitro-1H-pyrazole. semanticscholar.org The introduction of an amino group can significantly alter the chemical properties of the nitropyrazole precursor, impacting factors such as density, nitrogen content, and detonation velocity. semanticscholar.org

A comparative study on the effects of introducing amino groups to nitroazoles highlighted that C-amination tends to increase density and detonation performance, whereas N-amination often improves nitrogen content and heat of formation. researchgate.net These considerations are vital in the rational design of synthetic pathways for energetic materials.

Table 1: Comparison of Amination Effects on Nitroazoles

| Property | Effect of C-amino Group Introduction | Effect of N-amino Group Introduction |

| Density | Increase | Decrease |

| Nitrogen Content | Increase | Increase |

| Detonation Velocity | Increase | Decrease |

| Detonation Pressure | Increase | Decrease |

| Heat of Formation | Decrease | Generally maintained or slightly decreased |

| Impact Sensitivity | Generally low (>40 J) | Generally low (>40 J) |

This table is a generalized summary based on findings from a comparative study on nitroazoles. semanticscholar.orgresearchgate.net

Multi-Step Precursor Synthesis and Subsequent Functionalization

The synthesis of this compound often necessitates a multi-step approach, where a pyrazole core is first constructed and then functionalized in a stepwise manner. A common precursor for many pyrazole derivatives is 3(5)-aminopyrazole, which can be synthesized through various routes, including the Curtius degradation of pyrazole-3(5)-carboxylic acid hydrazide or the saponification and decarboxylation of ethyl 3-aminopyrazole-4-carboxylate. orgsyn.org

A multi-step synthesis for a related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, illustrates a typical synthetic sequence. This process begins with the condensation of diethyl butynedioate with methylhydrazine to form a pyrazole ring, specifically 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate then undergoes a series of functional group transformations, including bromination, hydrolysis of the ester to a carboxylic acid, and a Curtius rearrangement to introduce the amino group. The final step involves the deprotection of the amino group to yield the target molecule. google.com

In the context of preparing 5-nitro-1H-pyrazol-3-amine, a plausible multi-step pathway could involve the initial synthesis of a 3-aminopyrazole precursor, followed by a regioselective nitration step to introduce the nitro group at the 5-position. The control of regioselectivity during nitration is a critical aspect of this synthetic strategy. The final step would then be the formation of the hydrochloride salt.

For instance, the synthesis of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives involves a sequence where a nitro group is introduced early in the synthesis, followed by the reduction of the nitro group to an amine, which is then further functionalized. mdpi.com This highlights the versatility of using nitro groups not only as a key feature of the final molecule but also as a precursor to other functional groups.

Optimization of Reaction Yield and Efficiency

Optimizing the yield and efficiency of the reactions involved in the synthesis of this compound is crucial for both laboratory-scale research and potential industrial applications. This optimization process involves a systematic study of various reaction parameters, including temperature, reaction time, and the molar ratios of reactants and catalysts.

In the synthesis of nitropyrazoles, for example, the conditions for C-nitration have been optimized. For the synthesis of 3,4-dinitropyrazole (DNP) from 3-nitropyrazole, the optimal conditions were found to be a molar ratio of 3-nitropyrazole to nitric acid of 1:2, a nitration temperature of 55-60°C, and a reaction time of 1 hour, which resulted in a total yield of up to 55%. researchgate.net Similarly, in the synthesis of 4-nitropyrazole, a one-pot, two-step method was developed using pyrazole as the starting material. The optimal conditions were determined to be a specific molar ratio of fuming nitric acid, fuming sulfuric acid, concentrated sulfuric acid, and pyrazole (1.5:3:2.1:1), a reaction temperature of 50°C, and a reaction time of 1.5 hours, leading to a product yield of 85%. guidechem.com

The choice of solvent and catalyst also plays a significant role in reaction optimization. For three-component reactions leading to pyrazole derivatives, various catalysts and solvents have been investigated to maximize yields and minimize reaction times. researchgate.net For instance, in a study on the synthesis of pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govsemanticscholar.orgoxazoles, different oxidizing agents and reaction conditions were tested to improve the yield of the desired product, with aqueous NaOCl in DCM providing a significantly better yield (68%) compared to chloramine (B81541) T in ethanol (20%).

Table 2: Optimization of 4-Nitropyrazole Synthesis

| Parameter | Condition | Resulting Yield |

| Molar Ratio | ||

| (fuming HNO₃ : fuming H₂SO₄ : conc. H₂SO₄ : pyrazole) | 1.5:3:2.1:1 | 85% |

| Reaction Temperature | 50°C | 85% |

| Reaction Time | 1.5 hours | 85% |

Data from the optimization of a one-pot, two-step synthesis of 4-nitropyrazole. guidechem.com

Advanced Purification Techniques

The purification of this compound is a critical step to ensure the final product meets the required standards of purity for its intended applications. Given that the target compound is a hydrochloride salt, a common and effective purification method is crystallization. This technique involves dissolving the crude product in a suitable solvent or solvent mixture and then changing the conditions (e.g., cooling, adding an anti-solvent) to induce the formation of crystals of the pure compound, leaving impurities behind in the solution.

One advanced purification strategy involves the formation of acid addition salts, such as the hydrochloride salt itself, followed by crystallization. This process can be highly selective and effective in removing impurities. The procedure typically involves dissolving the pyrazole base in an organic solvent and then treating it with an inorganic or organic acid to form the salt, which then crystallizes out of the solution. google.com

In a patented method for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, the final purification step after hydrolysis of a carbamate (B1207046) precursor involves an extractive workup. The reaction mixture is treated with a saturated sodium carbonate solution, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the purified product. google.com This liquid-liquid extraction technique is effective for separating the desired amine from acidic or water-soluble impurities. The subsequent formation of the hydrochloride salt can serve as an additional purification step.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrazole derivatives, including energetic materials like this compound, is an area of growing importance. nih.gov The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient. This includes the use of less hazardous reagents and solvents, the development of catalytic methods, and the improvement of atom economy.

One of the key areas of focus in the green synthesis of pyrazoles is the use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions. rsc.org For example, the use of a recyclable magnetic nano-catalyst has been reported for the synthesis of 5-amino-bispyrazole-4-carbonitriles, which offers advantages such as operational simplicity, excellent yields, short reaction times, and easy catalyst recovery. rsc.org

In the context of nitropyrazoles, which are often used as energetic materials, green synthetic routes are particularly desirable due to the hazardous nature of many of the reagents and intermediates involved. A green synthetic route for high-performance nitramino nitropyrazoles has been reported, highlighting the efforts to make the synthesis of these materials more sustainable. nih.gov The development of one-pot synthesis methods, which reduce the number of intermediate purification steps, also aligns with the principles of green chemistry by minimizing waste and energy consumption. guidechem.com The search for green nitration agents and catalysts is a key research focus to replace traditional nitrating agents like concentrated nitric and sulfuric acids, which are highly corrosive and produce significant amounts of acidic waste. energetic-materials.org.cn

Chemical Reactivity and Transformations of 5 Nitro 1h Pyrazol 3 Amine Hydrochloride

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly modulated by the attached substituents. The amino group (-NH₂) is a powerful activating group that directs electrophiles to the ortho and para positions, while the nitro group (-NO₂) is a strong deactivating group. In the 3-amino-5-nitropyrazole system, these opposing effects determine the feasibility and regioselectivity of substitution reactions on the ring.

Electrophilic substitution is a characteristic reaction of aromatic rings. byjus.com For the pyrazole nucleus, this reaction typically occurs at the C-4 position, which is not occupied by a substituent. scribd.com The reactivity of 5-nitro-1H-pyrazol-3-amine toward electrophiles is influenced by both the amino and nitro groups. The -NH₂ group at position 3 is a strong activating, ortho, para-director, which strongly favors substitution at the C-4 position. Conversely, the -NO₂ group at position 5 deactivates the entire ring, particularly the adjacent C-4 position, toward electrophilic attack.

To control the high reactivity imparted by the amino group and prevent potential side reactions like oxidation, the -NH₂ group can be protected via acetylation. byjus.com The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, allowing for more controlled substitution on the pyrazole ring. byjus.com

| Reaction | Reagent | Electrophile | Expected Product |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | Br⁺ | 3-Amino-4-bromo-5-nitro-1H-pyrazole |

| Halogenation | N-Chlorosuccinimide (NCS) | Cl⁺ | 3-Amino-4-chloro-5-nitro-1H-pyrazole |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-Amino-4,5-dinitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Amino-5-nitro-1H-pyrazole-4-sulfonic acid |

Nucleophilic aromatic substitution (SNAr) is generally challenging for aromatic rings unless they are activated by potent electron-withdrawing groups. nih.gov The nitro group at the C-5 position of 5-nitro-1H-pyrazol-3-amine is a strong electron-withdrawing substituent that significantly activates the pyrazole ring for nucleophilic attack. nih.gov

One potential pathway is the Vicarious Nucleophilic Substitution of hydrogen (VNS), where a nucleophile attacks a carbon atom bearing a hydrogen, typically ortho or para to a nitro group. nih.gov In this molecule, the C-4 hydrogen is ortho to the C-5 nitro group, making it a potential site for VNS reactions. This would allow for the direct introduction of substituents at the C-4 position via a nucleophilic mechanism.

Another possibility involves the displacement of the nitro group itself. The C-5 position, being directly attached to the strongly activating nitro group, could be susceptible to attack by a powerful nucleophile, leading to the substitution of the -NO₂ group. However, such reactions typically require strong nucleophiles and specific reaction conditions.

Chemical Transformations Involving the Amino Group (at Position 3)

The primary amino group at the C-3 position is a key site of reactivity, behaving as a potent nucleophile. It readily participates in a variety of classical amine reactions, including acylation, diazotization, and condensation with carbonyl compounds. arkat-usa.org

The exocyclic amino group of 5-nitro-1H-pyrazol-3-amine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of the corresponding amide derivative. This transformation is not only a method for synthesizing new derivatives but is also a common strategy for protecting the amino group during subsequent reactions on the pyrazole ring. byjus.com For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, an analogue of the title compound, reacts smoothly with chloroacetyl chloride to yield the N-acylated product. mdpi.com

| Acylating Agent | Product Class | Example Product Name |

|---|---|---|

| Acetyl Chloride | Acetamide | N-(5-Nitro-1H-pyrazol-3-yl)acetamide |

| Acetic Anhydride | Acetamide | N-(5-Nitro-1H-pyrazol-3-yl)acetamide |

| Benzoyl Chloride | Benzamide | N-(5-Nitro-1H-pyrazol-3-yl)benzamide |

| Chloroacetyl Chloride | Chloroacetamide | 2-Chloro-N-(5-nitro-1H-pyrazol-3-yl)acetamide |

As a primary heterocyclic amine, the 3-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures. organic-chemistry.orgresearchgate.net This reaction converts the amino group into a diazonium salt, 5-nitro-1H-pyrazol-3-diazonium chloride.

These diazonium salts are highly valuable synthetic intermediates, although they can be unstable and are often used immediately without isolation. researchgate.netnih.gov They serve as precursors to a wide array of pyrazole derivatives through subsequent reactions where the diazonium group is replaced by various substituents.

Sandmeyer-type Reactions : The diazonium group can be displaced by halides (Cl, Br, I) or cyanide (CN) using copper(I) salts as catalysts. organic-chemistry.org

Azo Coupling : The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. researchgate.net

Deamination : The diazonium group can be replaced by a hydrogen atom.

| Reaction Type | Reagents | Product |

|---|---|---|

| Sandmeyer (Chlorination) | CuCl / HCl | 3-Chloro-5-nitro-1H-pyrazole |

| Sandmeyer (Bromination) | CuBr / HBr | 3-Bromo-5-nitro-1H-pyrazole |

| Sandmeyer (Iodination) | KI | 3-Iodo-5-nitro-1H-pyrazole |

| Azo Coupling | Phenol | 2-((5-Nitro-1H-pyrazol-3-yl)diazenyl)phenol |

The primary amino group readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones. wikipedia.org This acid-catalyzed reaction proceeds through a nucleophilic addition followed by the elimination of a water molecule to form an imine, also known as a Schiff base. wikipedia.orgyoutube.com

This reaction is highly versatile and forms the basis for constructing more complex molecular architectures. When bifunctional carbonyl compounds are used, subsequent intramolecular cyclization can lead to the formation of fused heterocyclic ring systems. For example, the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a well-established method for synthesizing pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological interest. mdpi.commdpi.com

| Carbonyl Compound | Intermediate/Product Class | Example Product Structure |

|---|---|---|

| Benzaldehyde | Imine (Schiff Base) | N-Benzylidene-5-nitro-1H-pyrazol-3-amine |

| Acetone | Imine (Schiff Base) | N-Isopropylidene-5-nitro-1H-pyrazol-3-amine |

| Acetylacetone (B45752) (β-diketone) | Fused Heterocycle (Pyrazolo[1,5-a]pyrimidine) | 5,7-Dimethyl-2-nitropyrazolo[1,5-a]pyrimidine |

| Ethyl Acetoacetate (β-ketoester) | Fused Heterocycle (Pyrazolopyrimidinone) | 5-Methyl-2-nitro-7H-pyrazolo[1,5-a]pyrimidin-7-one |

Nucleophilic Substitution Reactions Mediated by the Amino Group

The primary amino group at the 3-position of the pyrazole ring is a key site for nucleophilic reactions, allowing for the introduction of a wide array of substituents. These reactions typically involve the nitrogen lone pair attacking an electrophilic center. Common transformations include acylation, alkylation, and condensation reactions to form Schiff bases.

Acylation: The amino group of aminopyrazoles readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been shown to react smoothly with chloroacetyl chloride in refluxing toluene (B28343) to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This highlights the nucleophilic character of the exocyclic amino group, enabling the formation of a stable amide linkage.

Alkylation: N-alkylation of the amino group in aminopyrazoles can also be achieved, though regioselectivity can be a challenge due to the presence of multiple nitrogen atoms in the pyrazole ring. The reaction of 5(3)-(1H-tetrazol-1-yl)-3(5)-nitro-1H-pyrazole with bromoacetone (B165879) in the presence of a base leads to N-acetonyl derivatives, demonstrating that the pyrazole ring nitrogen can also undergo alkylation. researchgate.net

Schiff Base Formation: The condensation of the primary amino group with aldehydes or ketones provides a straightforward route to Schiff bases (imines). This reaction is widely utilized in the synthesis of pyrazole-based ligands and compounds with potential biological activity. For example, various pyrazole aldehydes have been condensed with aromatic amines to produce Schiff bases in good yields. ekb.egekb.eg This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acyl chloride | N-acyl-aminopyrazole |

| Alkylation | Alkyl halide | N-alkyl-aminopyrazole |

| Schiff Base Formation | Aldehyde/Ketone | Pyrazolyl-imine |

Chemical Transformations Involving the Nitro Group (at Position 5)

The electron-withdrawing nitro group at position 5 significantly influences the reactivity of the pyrazole ring and can itself be the site of important chemical transformations, most notably reduction.

The reduction of the nitro group to a primary amino group is a fundamental transformation in organic synthesis, yielding diamino pyrazole derivatives which are valuable building blocks for more complex heterocyclic systems. A variety of reducing agents can be employed for this purpose.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Metal-Based Reductions: Several metals in acidic or neutral media are effective for the reduction of nitroarenes and nitro-heterocycles. Common systems include:

Iron (Fe) in the presence of an acid like acetic acid or ammonium (B1175870) chloride.

Tin(II) chloride (SnCl2) in acidic medium.

Zinc (Zn) dust in the presence of an acid.

For nitro-pyrazoles, a system of Nickel-Rhenium (Ni-Re) in an aqueous slurry with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent has been reported to be highly effective, proceeding smoothly at moderate temperatures to give high yields of the corresponding aminopyrazoles. nih.gov The reduction of 5-nitro-1H-pyrazol-3-amine would lead to the formation of 1H-pyrazole-3,5-diamine, a versatile synthetic intermediate.

| Reducing System | Conditions | Product |

| H₂/Pd-C | Hydrogen atmosphere, solvent | 1H-Pyrazole-3,5-diamine |

| Fe/NH₄Cl | EtOH/H₂O, room temperature | 1H-Pyrazole-3,5-diamine |

| SnCl₂/HCl | Reflux | 1H-pyrazole-3,5-diamine hydrochloride |

| Ni-Re/N₂H₄·H₂O | EtOH or iPrOH, 40-50°C | 1H-Pyrazole-3,5-diamine |

The isomerization of N-nitropyrazoles to C-nitropyrazoles is a well-documented thermal or acid-catalyzed rearrangement. This process is of significant synthetic utility as it allows for the introduction of a nitro group onto the pyrazole ring at a specific carbon atom, which may not be achievable through direct nitration.

The mechanism of this rearrangement is believed to proceed through a researchgate.netnih.gov sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring. Theoretical studies using density functional theory (DFT) have supported this intramolecular pathway. nih.gov For instance, the thermal rearrangement of N-nitropyrazole in a high-boiling solvent like anisole (B1667542) leads to the formation of 3(5)-nitropyrazole. nih.gov Similarly, N-nitropyrazole can be rearranged to 4-nitropyrazole in the presence of sulfuric acid at room temperature. nih.gov The position of the nitro group migration (to C3 or C4) can be influenced by the substituents present on the pyrazole ring and the reaction conditions.

While this reaction is typically discussed for N-nitropyrazoles, it is a key reaction in the broader context of nitropyrazole chemistry and provides a pathway to various C-nitro isomers.

Cascade and Cyclization Reactions Involving Both Amino and Nitro Functionalities

The presence of both amino and nitro groups on the pyrazole ring, particularly after the reduction of the nitro group, sets the stage for a variety of cascade and cyclization reactions to form fused heterocyclic systems.

The 3,5-diaminopyrazole, obtained from the reduction of 5-nitro-1H-pyrazol-3-amine, is an excellent precursor for the synthesis of various fused pyrazole derivatives due to the presence of two nucleophilic amino groups and the ring nitrogens.

Imidazo[1,2-b]pyrazoles are a class of fused heterocyclic compounds with diverse biological activities. A common synthetic route to this scaffold involves the reaction of a 5-aminopyrazole with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.

The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen at position 2 of the 5-aminopyrazole by the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the exocyclic amino group at position 3 attacks the carbonyl carbon, and subsequent dehydration to form the fused imidazole (B134444) ring. The regioselectivity of the initial alkylation can be influenced by the substituents on the pyrazole ring.

While direct cyclization of 5-nitro-1H-pyrazol-3-amine would be challenging due to the deactivating effect of the nitro group on the ring nitrogen's nucleophilicity, its reduction product, 1H-pyrazole-3,5-diamine, would be a prime candidate for such transformations. The reaction of 1H-pyrazole-3,5-diamine with an α-haloketone would be expected to yield an amino-substituted imidazo[1,2-b]pyrazole.

| Starting Material | Reagent | Fused Heterocycle |

| 5-Aminopyrazole derivative | α-Haloketone | Imidazo[1,2-b]pyrazole |

| 1H-Pyrazole-3,5-diamine | Chloroacetone | Amino-substituted imidazo[1,2-b]pyrazole |

Synthesis of Fused Heterocyclic Systems

Formation of Pyrazolotriazines

The synthesis of the pyrazolo[1,5-a] nih.govacs.orgmdpi.comtriazine system, a purine (B94841) isostere, frequently utilizes 3-aminopyrazoles as key building blocks. nih.govresearchgate.net These reactions involve the annelation of a 1,3,5-triazine (B166579) ring onto the pyrazole scaffold through cyclization with reagents that provide the necessary carbon and nitrogen atoms.

One common strategy involves the reaction of a 3-aminopyrazole (B16455) with a reagent containing a C-N-C fragment. For instance, the reaction with substituted imidates or similar one-carbon dielectrophiles can lead to the formation of the triazine ring. The reaction sequence typically begins with the nucleophilic attack of the exocyclic amino group of the pyrazole onto the electrophilic carbon of the reagent, followed by an intramolecular cyclization involving one of the pyrazole ring nitrogens and subsequent aromatization.

While specific studies on 5-nitro-1H-pyrazol-3-amine are not extensively detailed, the general synthetic pathway can be extrapolated. The presence of the strongly deactivating nitro group at the 5-position is expected to reduce the nucleophilicity of the 3-amino group. Consequently, more forcing reaction conditions, such as higher temperatures or the use of a strong base to deprotonate the amino group, may be necessary to facilitate the initial condensation step. The reaction would proceed by condensing 5-nitro-1H-pyrazol-3-amine with a suitable precursor that provides the remaining atoms for the triazine ring.

Table 1: General Conditions for Pyrazolotriazine Synthesis

| Reagent Type | Catalyst/Conditions | Product |

| Orthoesters | Acid catalyst, Heat | 4-Substituted-pyrazolo[1,5-a] nih.govacs.orgmdpi.comtriazines |

| Carboxylic anhydrides | Heat | 4-Substituted-pyrazolo[1,5-a] nih.govacs.orgmdpi.comtriazines |

| Cyanoguanidine | Microwave irradiation | 2,4-Diamino-pyrazolo[1,5-a] nih.govacs.orgmdpi.comtriazines chim.it |

The resulting 7-nitropyrazolo[1,5-a] nih.govacs.orgmdpi.comtriazine derivatives are of interest in medicinal chemistry due to their structural similarity to biologically important purines. researchgate.net

Formation of Pyrazolopyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles synthesized from 5-aminopyrazoles (which are tautomers of 3-aminopyrazoles). mdpi.com A predominant synthetic route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. mdpi.comnih.gov This reaction, often acid-catalyzed, proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov

When using an unsymmetrical 1,3-dicarbonyl compound, the regioselectivity of the reaction is determined by the relative electrophilicity of the two carbonyl carbons. The more electrophilic carbonyl group is typically attacked first by the pyrazole ring's endocyclic NH or the exocyclic amino group, depending on the reaction mechanism. mdpi.com

For 5-nitro-1H-pyrazol-3-amine, the reaction with a 1,3-dicarbonyl compound like acetylacetone would be expected to yield a 6-nitropyrazolo[3,4-b]pyridine derivative. The electron-withdrawing nitro group would decrease the nucleophilicity of the pyrazole system, likely necessitating acidic conditions or elevated temperatures to drive the reaction to completion. The initial step is a condensation reaction between the amino group of the pyrazole and one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring.

Table 2: Representative Reaction for Pyrazolopyridine Synthesis

| Pyrazole Reactant | 1,3-Dielectrophile | Conditions | Product |

| 5-Nitro-1H-pyrazol-3-amine | Acetylacetone | Glacial Acetic Acid, Reflux | 4,6-Dimethyl-7-nitro-1H-pyrazolo[3,4-b]pyridine |

| 5-Nitro-1H-pyrazol-3-amine | Ethyl Acetoacetate | Acid catalyst, Heat | 4-Methyl-7-nitro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |

| 5-Nitro-1H-pyrazol-3-amine | Diethyl 2-(ethoxymethylene)malonate | Heat, then POCl₃ | 4-Chloro-6-ethoxycarbonyl-7-nitro-1H-pyrazolo[3,4-b]pyridine mdpi.com |

Chemical Stability and Decomposition Pathways of the Hydrochloride Salt

The chemical stability of 5-nitro-1H-pyrazol-3-amine hydrochloride is governed by the inherent stability of the nitropyrazole ring system and the nature of the attached functional groups and the salt form. Nitrated pyrazoles are often investigated as energetic materials, and their thermal stability is a key parameter. mdpi.comresearchgate.net

The thermal decomposition of nitropyrazoles typically initiates with the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in the molecule. researchgate.net This initial step releases NO₂, a radical species that can then participate in subsequent, more complex decomposition reactions involving the breakdown of the pyrazole ring. researchgate.net The stability of the compound is influenced by the number and position of the nitro groups; for instance, steric strain between adjacent nitro groups can weaken the C-NO₂ bond and lower the decomposition temperature. researchgate.net

For 5-nitro-1H-pyrazol-3-amine, the presence of the amino group can influence the decomposition pathway. Amino groups can interact with nitro groups through intramolecular hydrogen bonding, which can increase thermal stability. mdpi.com However, under heating, an amino group can also react with a nitro group, leading to the formation of furazan- or furoxan-like structures and the release of water.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be required to determine the precise decomposition temperatures and mass loss profile. For comparison, 3(5)-nitropyrazole has a melting point of approximately 447 K (174 °C). acs.org Energetic materials based on aminonitropyrazoles can exhibit decomposition temperatures well above 250 °C. mdpi.com The hydrochloride salt is expected to have a distinct thermal profile compared to the free base.

Table 3: Predicted Decomposition Products and Intermediates

| Initial Species | Primary Decomposition Step | Key Intermediates | Final Gaseous Products |

| This compound | Loss of HCl | 5-Nitro-1H-pyrazol-3-amine | HCl, NO₂, N₂, CO, CO₂, H₂O, HCN, NH₃ |

| 5-Nitro-1H-pyrazol-3-amine | C-NO₂ bond cleavage | Pyrazolyl radical, •NO₂ | NO₂, N₂, CO, CO₂, H₂O, HCN, NH₃ |

Derivatives and Analogs of 5 Nitro 1h Pyrazol 3 Amine Hydrochloride

Systematic Variations of the Pyrazole (B372694) Ring Architecture

Alterations to the fundamental pyrazole ring of 5-nitro-1H-pyrazol-3-amine hydrochloride have been a primary focus of synthetic efforts. These modifications include the introduction of various substituents at the nitrogen and carbon atoms of the heterocyclic core, leading to diverse chemical properties and potential applications.

N-Substituted Pyrazole Derivatives

The substitution at the N1 position of the pyrazole ring is a common strategy to create analogs of 5-nitro-1H-pyrazol-3-amine. These modifications can significantly influence the electronic and steric properties of the molecule.

One area of investigation has been the introduction of energetic moieties at the N1 position. For instance, the reaction of 4-nitropyrazole with hydroxylamine-O-sulfonic acid and potassium carbonate leads to amination at the N1 position. Subsequent functionalization of this amino group via a Mannich reaction with trinitroethanol yields 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine. nih.gov Another approach involves the destructive nitration of 4-nitro-1-acetonylpyrazole with a mixture of concentrated nitric and sulfuric acids to produce 4-nitro-1-(trinitromethyl)-pyrazole. nih.gov

Beyond energetic groups, a range of other substituents has been explored. N-arylsulfonyl-3-aryl-5-aminopyrazoles represent a class of N-substituted derivatives that have been synthesized and studied. beilstein-archives.org The synthesis of these compounds often involves the reaction of a substituted hydrazine (B178648) with a suitable β-keto nitrile or a similar precursor.

Table 1: Examples of N-Substituted Pyrazole Derivatives

| Derivative Name | N1-Substituent | Synthetic Precursor(s) | Reference |

|---|---|---|---|

| 4-nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine | -(2,2,2-trinitroethyl)amino | 4-nitropyrazole, trinitroethanol | nih.gov |

| 4-nitro-1-(trinitromethyl)-pyrazole | -trinitromethyl | 4-nitro-1-acetonylpyrazole | nih.gov |

| N-arylsulfonyl-3-aryl-5-aminopyrazole | -arylsulfonyl | Substituted hydrazine, β-keto nitrile | beilstein-archives.org |

Exploration of Substituents at Positions 1, 3, 4, and 5 of the Pyrazole Ring

The versatility of the pyrazole scaffold allows for the introduction of a wide variety of substituents at positions 1, 3, 4, and 5, leading to a vast chemical space of derivatives. nih.gov The synthesis of these analogs often relies on the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or other appropriately functionalized precursors. nih.gov

For example, 1,3,5-trisubstituted pyrazole derivatives can be synthesized by the reaction of 1,3-diaryl-2-propene-1-one compounds (chalcones) with phenylhydrazine (B124118) in glacial acetic acid. tsijournals.com The synthesis of 1,3,4,5-tetrasubstituted pyrazoles has also been reported, showcasing the high degree of functionalization achievable on the pyrazole ring. nih.gov

Table 2: Examples of Substituted Pyrazole Derivatives

| Substitution Pattern | Position(s) of Substituents | General Synthetic Method | Example Substituents | Reference |

|---|---|---|---|---|

| 1,3,5-Trisubstituted | 1, 3, 5 | Reaction of chalcones with hydrazines | Phenyl, thiophenyl, acetamido-phenyl | tsijournals.com |

| 3,5-Disubstituted | 3, 5 | Condensation of hydrazines with 1,3-diketones | Methyl, phenyl | nih.gov |

| 1,3,4,5-Tetrasubstituted | 1, 3, 4, 5 | Multi-component reactions | Various alkyl and aryl groups | nih.gov |

Functional Group Modifications and Derivatization Strategies

In addition to modifying the pyrazole core, the existing amino and nitro functional groups of this compound provide reactive handles for further derivatization.

Modifications of the Amino Group

The amino group at the C3 position of the pyrazole ring is a key site for chemical modification. Acylation is a common strategy to introduce a variety of substituents. For instance, the reaction of 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride in a basic medium can lead to the formation of fused heterocyclic systems like 3H-imidazo[1,2-b]pyrazo-2-ol. scirp.org

Furthermore, the amino group can be involved in coupling reactions. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) coupling of 5-aminopyrazole derivatives with anilines has been used to generate libraries of N-aryl-5-aminopyrazoles. scirp.org These modifications can significantly alter the chemical nature of the parent compound.

Table 3: Examples of Amino Group Modifications

| Reaction Type | Reagent(s) | Resulting Functional Group/Structure | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride | Fused imidazo[1,2-b]pyrazol-2-ol | scirp.org |

| Amide Coupling | HATU, aniline (B41778) derivatives | N-aryl amide | scirp.org |

Modifications of the Nitro Group

The nitro group at the C5 position is another important site for derivatization, with its reduction to an amino group being a particularly common and useful transformation. This reduction can be achieved using various reagents and conditions, offering a pathway to 3,5-diaminopyrazole derivatives.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com For more chemoselective reductions, especially in the presence of other reducible functional groups, reagents like iron or zinc in acidic media (e.g., acetic acid) are often employed. commonorganicchemistry.com Sodium hydrosulfite and sodium sulfide (B99878) are also effective for this transformation. wikipedia.org The resulting amino group can then undergo further reactions, expanding the range of accessible derivatives.

Beyond reduction to amines, the nitro group can potentially be reduced to intermediate oxidation states, such as hydroxylamines, using reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Table 4: Reagents for the Reduction of the Nitro Group

| Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|

| H2, Pd/C | Amine | General and efficient | commonorganicchemistry.com |

| Fe, Acidic Media | Amine | Mild and chemoselective | commonorganicchemistry.com |

| Zn, Acidic Media | Amine | Mild and chemoselective | commonorganicchemistry.com |

| Sodium Hydrosulfite | Amine | Aqueous conditions | wikipedia.org |

| Zinc Dust, NH4Cl | Hydroxylamine | Partial reduction | wikipedia.org |

Introduction of Halogenated Substituents

The introduction of halogen atoms onto the pyrazole ring can significantly impact the electronic properties and reactivity of the molecule, making them valuable intermediates for further functionalization through cross-coupling reactions.

A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been developed, providing a metal-free method for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org This transformation is typically carried out at room temperature using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), as the halogenating agents. beilstein-archives.orgbeilstein-archives.org Dimethyl sulfoxide (B87167) (DMSO) often serves as both the solvent and a catalyst in these reactions. beilstein-archives.org This method allows for the regioselective introduction of chlorine, bromine, or iodine at the C4 position of the pyrazole ring.

Table 5: Halogenation of Aminopyrazole Derivatives

| Halogenating Agent | Halogen Introduced | Position of Halogenation | Reaction Conditions | Reference |

|---|---|---|---|---|

| N-chlorosuccinimide (NCS) | Chlorine | C4 | Room temperature, DMSO | beilstein-archives.org |

| N-bromosuccinimide (NBS) | Bromine | C4 | Room temperature, DMSO | beilstein-archives.orgbeilstein-archives.org |

| N-iodosuccinimide (NIS) | Iodine | C4 | Room temperature, DMSO | beilstein-archives.org |

Design and Synthesis of Compound Libraries and Analogs for Research

The design and synthesis of compound libraries based on the 5-nitro-1H-pyrazol-3-amine scaffold are pivotal for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. The core structure presents multiple points for diversification, allowing for the systematic modification of its physicochemical and pharmacological properties. Researchers can generate a wide array of analogs by introducing various substituents on the pyrazole ring nitrogens (N1), the exocyclic amine (3-amino group), or by modifying the substituents at the C3, and C5 positions.

The synthesis of such libraries often involves multi-component reactions or sequential modifications of the core pyrazole structure. For instance, a series of 1H-pyrazole-3-carboxamide derivatives was designed and synthesized to explore their potential as kinase inhibitors. mdpi.com This process involved reacting a core pyrazole carboxylic acid with a variety of amine building blocks to create a library of amide derivatives. mdpi.com Similarly, libraries of 3(5)-amino-pyrazole derivatives have been prepared for screening as potential antitumor agents, showcasing a range of substitutions on the amino group and the second nitrogen of the pyrazole ring. google.com

Strategies for creating analogs often begin with a key precursor, which is then subjected to various reaction conditions to introduce diversity. For example, 3-amino-1H-pyrazole-4-carbonitrile derivatives serve as versatile precursors for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines through microwave-assisted condensation reactions with dielectrophiles. mdpi.com Another approach involves the synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives, designed as selective inhibitors for specific biological targets like JNK3, a kinase involved in neurodegenerative diseases. nih.gov The development of these libraries allows for extensive screening to identify lead compounds with enhanced potency and selectivity. nih.gov

The generation of these analogs is crucial for understanding how structural modifications influence biological activity. By systematically altering different parts of the 5-nitro-1H-pyrazol-3-amine molecule, researchers can map out the key features required for a desired effect, whether it be therapeutic efficacy or specific material properties.

Regioisomeric Control in Derivative Synthesis

A significant challenge in the synthesis of substituted pyrazole derivatives is controlling the regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds (or their synthetic equivalents) with substituted hydrazines can lead to the formation of two different regioisomers. For instance, the cyclocondensation to form a 3,5-disubstituted pyrazole can result in the substituent from the hydrazine being at either the N1 or N2 position of the pyrazole ring. Achieving control over which isomer is formed is critical, as different regioisomers often exhibit distinct biological activities and physical properties.

Several strategies have been developed to achieve high regioselectivity in pyrazole synthesis. One effective method involves the careful selection of the hydrazine precursor. Research has demonstrated that the use of arylhydrazine hydrochlorides, as opposed to the free base form, can completely reverse or control the regioselectivity of the cyclocondensation reaction with trichloromethyl enones. nih.govacs.org When arylhydrazine hydrochlorides are used, the reaction can yield 1,3-regioisomers exclusively, whereas the corresponding free hydrazine leads to the formation of the 1,5-regioisomer. nih.govacs.org This control is crucial for producing a single, desired product, avoiding tedious purification steps. nih.gov

Other methodologies to direct the outcome of the reaction include:

Catalysis : The use of specific catalysts, such as copper, iron, or ruthenium, can promote the formation of a single pyrazole isomer. organic-chemistry.org For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved at room temperature through the condensation of 1,3-diketones with arylhydrazines in the presence of a suitable catalyst. organic-chemistry.org